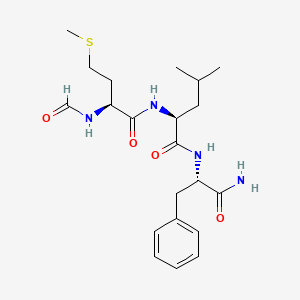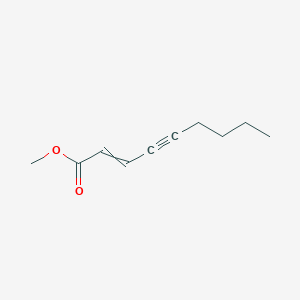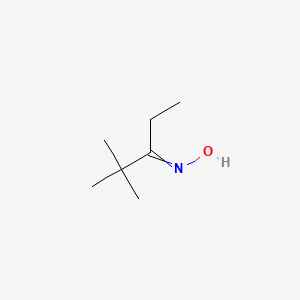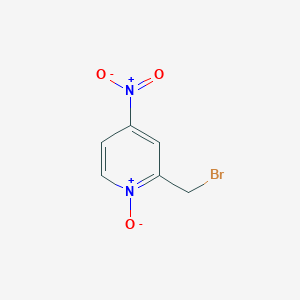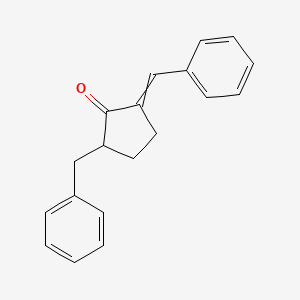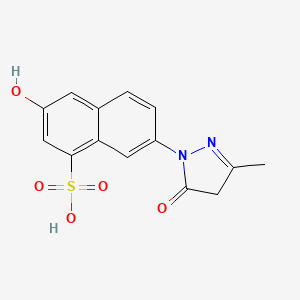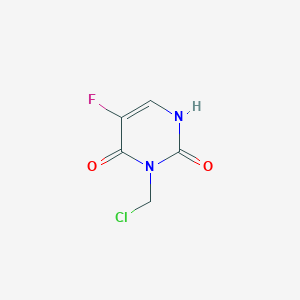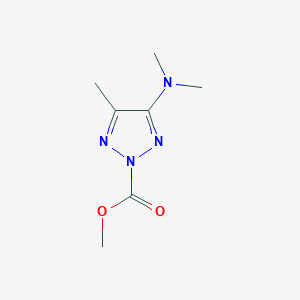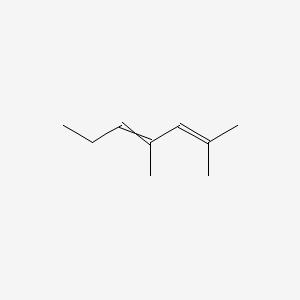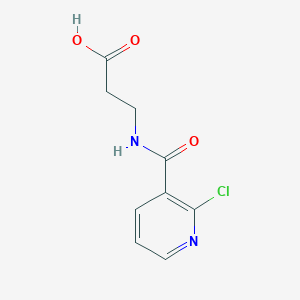
beta-ALANINE, N-(2-CHLORONICOTINOYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-ALANINE, N-(2-CHLORONICOTINOYL)-: is a compound that combines the properties of beta-alanine, a non-proteogenic amino acid, with a chloronicotinoyl group. Beta-alanine is known for its role in increasing muscle carnosine levels, which helps buffer pH in muscles during high-intensity exercise . The addition of the chloronicotinoyl group may impart unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of beta-ALANINE, N-(2-CHLORONICOTINOYL)- typically involves the reaction of beta-alanine with 2-chloronicotinic acid. The process may include steps such as esterification, followed by aminolysis. For instance, 2-chloronicotinic acid can be esterified with methanol to form 2-chloromethyl nicotinate, which is then reacted with beta-alanine in the presence of a catalyst to yield the desired compound .
Industrial Production Methods: Industrial production methods for beta-ALANINE, N-(2-CHLORONICOTINOYL)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
化学反応の分析
Types of Reactions: Beta-ALANINE, N-(2-CHLORONICOTINOYL)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Beta-ALANINE, N-(2-CHLORONICOTINOYL)- has several scientific research applications:
Chemistry: The compound is used in the synthesis of novel materials and as a building block for more complex molecules.
Biology: It is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enhancing muscle performance and reducing fatigue.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing
作用機序
The mechanism of action of beta-ALANINE, N-(2-CHLORONICOTINOYL)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in carnosine synthesis, enhancing muscle carnosine levels.
Pathways: It may influence metabolic pathways related to muscle performance and fatigue reduction by acting as a precursor to carnosine, which buffers pH in muscles during high-intensity exercise
類似化合物との比較
Beta-alanine: A naturally occurring beta-amino acid known for its role in carnosine synthesis.
2-Chloronicotinic acid: A chlorinated derivative of nicotinic acid used in various chemical syntheses.
Comparison: Beta-ALANINE, N-(2-CHLORONICOTINOYL)- combines the properties of both beta-alanine and 2-chloronicotinic acid, making it unique. While beta-alanine primarily enhances muscle carnosine levels, the addition of the chloronicotinoyl group may impart additional chemical reactivity and potential biological effects .
特性
CAS番号 |
76980-22-8 |
|---|---|
分子式 |
C9H9ClN2O3 |
分子量 |
228.63 g/mol |
IUPAC名 |
3-[(2-chloropyridine-3-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C9H9ClN2O3/c10-8-6(2-1-4-11-8)9(15)12-5-3-7(13)14/h1-2,4H,3,5H2,(H,12,15)(H,13,14) |
InChIキー |
BKNIXAGNUBETPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


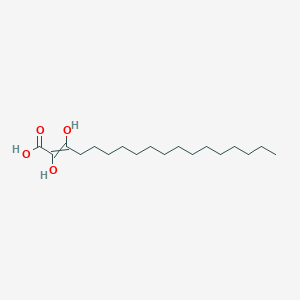
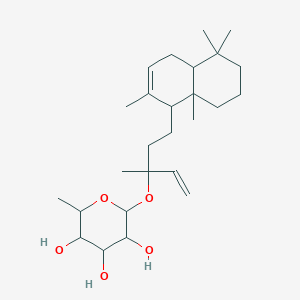
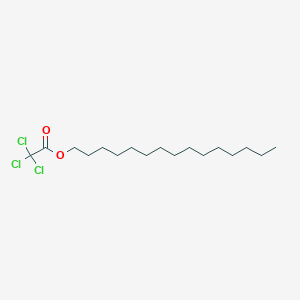
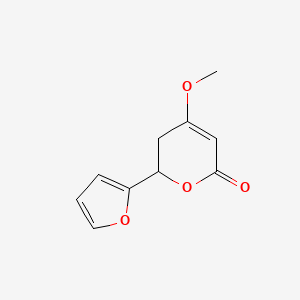
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)
